Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-
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Overview
Description
N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide is a complex organic compound with the chemical formula C19H15N5OS2. It is characterized by the presence of a thiazole ring, a quinazoline moiety, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the formation of the quinazoline moiety. The final step involves the coupling of these two intermediates with an acetamide group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled temperatures, and pressures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors.
Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include inhibition of kinase activity and modulation of ion channels .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Quinazoline derivatives: Compounds with the quinazoline moiety also show a range of medicinal properties.
Acetamide derivatives: These compounds are known for their diverse biological activities
Uniqueness
N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide is unique due to the combination of its thiazole, quinazoline, and acetamide groups, which confer a distinct set of chemical and biological properties
Biological Activity
Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]- (hereafter referred to as "the compound") is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies, and provides detailed data tables and case studies to illustrate its efficacy.
Chemical Structure and Properties
The compound has a molecular formula of C19H15N5OS and a molecular weight of approximately 357.41 g/mol. Its structure features a thiazole ring and a quinazoline moiety connected by a thioether bond, which may enhance its biological activity compared to similar compounds .
1. Anticancer Properties
The compound exhibits promising anticancer properties. Research indicates that it can inhibit specific kinases involved in tumor growth and proliferation. A notable study demonstrated that derivatives of thiazole-containing compounds showed significant in vitro potency against resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) .
Table 1: In Vitro Potency Against Cancer Cell Lines
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6b | Melanoma | < 10 | Induction of apoptosis and autophagy |
6b | Pancreatic | < 15 | Inhibition of kinase activity |
6b | CML | < 12 | Induction of cell cycle arrest |
The lead compound 6b from this study demonstrated not only high potency but also favorable pharmacokinetic properties, leading to significant tumor growth reduction in vivo using an A375 xenograft model in mice .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound. Variations in substituents on the thiazole and quinazoline rings can significantly influence their biological activities. For instance, modifications that enhance hydrophilicity or steric hindrance can improve binding affinity to target proteins or enzymes involved in disease processes .
Table 2: Summary of Structural Modifications and Their Effects
Modification Type | Effect on Activity |
---|---|
Increased hydrophilicity | Enhanced solubility and bioavailability |
Steric hindrance | Improved selectivity for target enzymes |
Substituent variation | Altered potency against specific cancer types |
Case Studies
Several case studies highlight the compound's potential applications:
- Case Study 1 : A study evaluated the compound's efficacy against resistant melanoma cell lines, showing an IC50 value significantly lower than existing chemotherapeutics. The mechanism involved both apoptosis induction and autophagy activation.
- Case Study 2 : Another investigation focused on its interaction with urease enzymes, demonstrating effective inhibition which could lead to applications in treating urease-related infections .
Properties
CAS No. |
603932-28-1 |
---|---|
Molecular Formula |
C19H15N5OS2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-[4-(1,3-thiazol-4-ylamino)quinazolin-2-yl]sulfanylphenyl]acetamide |
InChI |
InChI=1S/C19H15N5OS2/c1-12(25)21-13-6-8-14(9-7-13)27-19-22-16-5-3-2-4-15(16)18(24-19)23-17-10-26-11-20-17/h2-11H,1H3,(H,21,25)(H,22,23,24) |
InChI Key |
DWUDBCSPYWQHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=N2)NC4=CSC=N4 |
Origin of Product |
United States |
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